N3‑Substitution Confers Documented Calcium Channel Antagonist Activity Absent in N2‑Regioisomeric and N1‑Unsubstituted DHPMs
The N3‑substituted 3,4‑dihydropyrimidine scaffold, which includes the target compound, has been demonstrated to produce potent, long‑lasting vasodilative effects via calcium channel antagonism. In isolated guinea‑pig hearts (Langendorff method, intra‑arterial administration) and anesthetized dogs (intravenous), compounds within this N3‑substituted series outperformed the dihydropyridine calcium antagonist nifedipine in both potency and duration of action, while exhibiting weaker atrioventricular conduction blockade and lower toxicity [1]. By contrast, the N2‑regoisomer 2‑(2‑aminoethyl)‑6‑methyl‑3,4‑dihydropyrimidin‑4‑one (CAS 41648‑85‑5) is not encompassed by the N3‑substituted DHPM patent claims and has no documented calcium channel blocking activity, positioning it as a distinct chemotype rather than a functional substitute .
| Evidence Dimension | Vasodilative activity (in vivo calcium channel antagonism) |
|---|---|
| Target Compound Data | N3‑substituted DHPM series (including target compound scaffold): potent and long‑lasting vasodilation; weaker AV conduction block vs. dihydropyridines [1] |
| Comparator Or Baseline | Dihydropyridine calcium antagonists (e.g., nifedipine): shorter duration; stronger AV conduction blockade; higher toxicity [1]; N2‑regioisomer CAS 41648‑85‑5: no documented calcium channel activity |
| Quantified Difference | N3‑DHPMs showed longer duration of action and reduced AV conduction suppression vs. nifedipine (qualitative superiority reported across multiple in vivo models) [1] |
| Conditions | Isolated guinea‑pig heart (Langendorff method, i.a.); anesthetized open‑chest dogs (i.v.); conscious spontaneously hypertensive rats (p.o.) [1] |
Why This Matters
For researchers developing cardiovascular agents, selecting an N3‑substituted DHPM ensures access to a pharmacologically validated calcium antagonist chemotype with a documented safety differentiation from dihydropyridines, whereas the N2 regioisomer lacks this pharmacological anchor.
- [1] Cho H, Ueda M, Shima K, et al. Dihydropyrimidines: novel calcium antagonists with potent and long‑lasting vasodilative and antihypertensive activity. J Med Chem. 1989;32(10):2399‑2406. doi:10.1021/jm00130a029. View Source
